![molecular formula C5H10Cl3NS B14486806 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine CAS No. 65299-58-3](/img/structure/B14486806.png)
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a trichloromethyl group attached to a sulfanyl group, which is further connected to a propan-2-amine structure. Amines are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpropan-2-amine with trichloromethyl sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methyl-substituted amines.
Substitution: Azide or cyanide-substituted amines.
Applications De Recherche Scientifique
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The sulfanyl group may also participate in redox reactions, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylpropan-2-amine: Lacks the trichloromethyl and sulfanyl groups, making it less reactive.
N-[(Trichloromethyl)sulfanyl]propan-2-amine: Similar structure but without the methyl group on the amine.
2-Methyl-N-[(dichloromethyl)sulfanyl]propan-2-amine: Contains a dichloromethyl group instead of a trichloromethyl group.
Uniqueness
2-Methyl-N-[(trichloromethyl)sulfanyl]propan-2-amine is unique due to the presence of both the trichloromethyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
65299-58-3 |
|---|---|
Formule moléculaire |
C5H10Cl3NS |
Poids moléculaire |
222.6 g/mol |
Nom IUPAC |
2-methyl-N-(trichloromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C5H10Cl3NS/c1-4(2,3)9-10-5(6,7)8/h9H,1-3H3 |
Clé InChI |
ZQBDBKHZUWRZTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NSC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


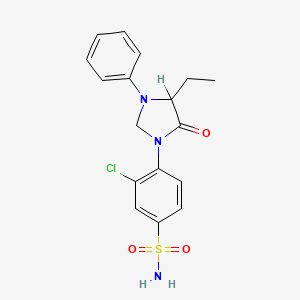
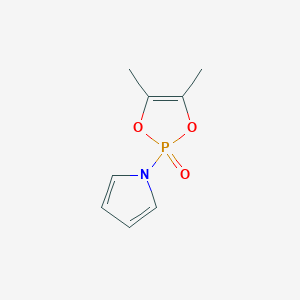
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)
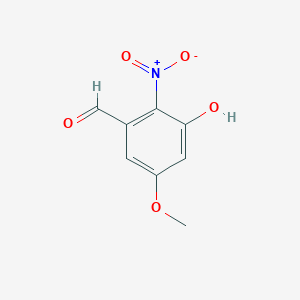

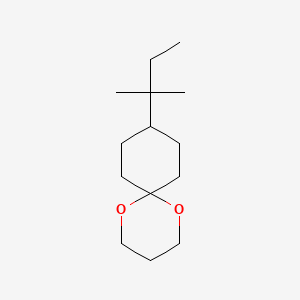
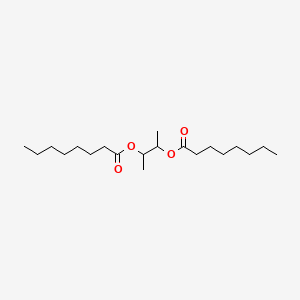
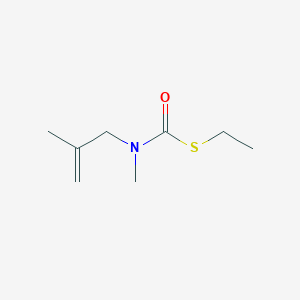
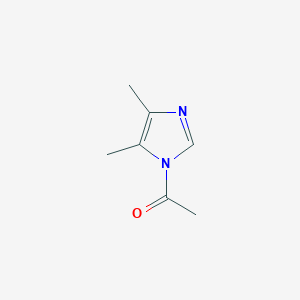
![[(Trichlorostannyl)methyl]phosphonic dichloride](/img/structure/B14486765.png)

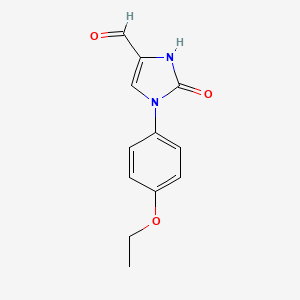

![N,N-Dihexyl-4-[(E)-(4-nitrophenyl)diazenyl]aniline](/img/structure/B14486782.png)
